molecular formula C13H19Cl2N3 B1435426 1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride CAS No. 1803562-88-0

1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride

Cat. No. B1435426
CAS RN: 1803562-88-0
M. Wt: 288.21 g/mol
InChI Key: ASKFBVIICDUDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is commonly referred to as "2-Methyl-AP-237" and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Urease Inhibition

1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride: has potential applications as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers. Compounds with a thiourea skeleton, which is structurally similar to the pyrazole moiety, have been studied for their urease inhibitory activity . This suggests that our compound of interest could be synthesized into hybrids that may act as potent urease inhibitors, providing a pathway for the development of new therapeutic agents.

Anticancer Activity

The pyrazole ring is a prominent feature in many pharmacologically active compounds, including those with anticancer properties. The presence of a pyrazole ring in 1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride indicates that it may be useful in the synthesis of novel anticancer agents. Research on similar structures has shown activity against human tumor cell lines, suggesting that derivatives of this compound could be synthesized and tested for their efficacy in cancer treatment .

Analytical Chemistry

In the field of analytical chemistry, 1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride can be used as a reference compound for chromatographic analysis. Its retention on mixed-mode columns can be studied to develop new analytical methods for detecting similar structures in complex mixtures . This application is crucial for quality control and assurance in pharmaceuticals and research laboratories.

properties

IUPAC Name

1-(2-methylphenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-10-6-3-4-7-12(10)13(11(2)14)16-9-5-8-15-16;;/h3-9,11,13H,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKFBVIICDUDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)N)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Reactant of Route 2
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Reactant of Route 3
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Reactant of Route 4
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Reactant of Route 5
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Reactant of Route 6
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride

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